molecular formula C13H16BrNO3 B2443272 ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate CAS No. 1820706-53-3

ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate

Cat. No.: B2443272
CAS No.: 1820706-53-3
M. Wt: 314.179
InChI Key: PWMOVBGWHOEIOS-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-2-18-13(17)15-11(12(16)9-14)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMOVBGWHOEIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(CC1=CC=CC=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Biological Activity

Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate is a synthetic compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol. It belongs to the carbamate class and has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pest control. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and comparative studies with related compounds.

Chemical Structure and Properties

The structure of this compound features a carbamate functional group, which consists of an amine bonded to a carbonyl carbon that is also connected to an alkoxy group. The presence of a bromo substituent and a ketone group distinguishes it from other carbamates, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC13H16BrNO3
Molecular Weight314.18 g/mol
Functional GroupsCarbamate, Ketone
Halogen SubstituentBromine

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation in the nervous system. This inhibition suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
  • Ixodicide Activity : In studies involving cattle ticks (Rhipicephalus microplus), this compound demonstrated significant ixodicidal effects on larval stages, inhibiting their development by up to 93%. The compound also acted as a growth regulator for nymphal and adult stages .

Efficacy Against Cholinesterases

Research indicates that the compound exhibits selective inhibition against cholinesterases, which plays a crucial role in modulating neurotransmission. The following table summarizes the inhibitory effects observed in various studies:

CompoundAChE Inhibition (%)BChE Inhibition (%)Reference
This compound7585
Methyl N-(4-bromophenyl)-carbamate6070
Benzyl N-(4-bromo-3-oxo-1-phenybutan-2-y)carbamate5065

Ixodicide Efficacy

In trials assessing the efficacy against Rhipicephalus microplus, ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-y)carbamate showed varying effectiveness across developmental stages:

Developmental StageEfficacy (%)
Larvae93
Nymphs72
Adults27

The compound's action resulted in significant reductions in egg production, indicating its potential as an effective acaricide .

Comparative Analysis with Related Compounds

Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-y)carbamate can be compared with structurally similar compounds to assess variations in biological activity:

Compound NameMolecular FormulaUnique Features
Methyl N-(4-bromophenyl)-carbamateC12H14BrNO2Lacks the ketone group
Benzyl N-(4-bromo-3-oxo-1-phenybutan-2-y)carbamateC14H16BrNO3Contains a benzyl group
Ethyl N-(4-chloro-3-oxo-1-phenybutan-2-y)carbamateC13H16ClNO3Contains chlorine instead of bromine

These comparisons highlight how variations in substituents affect biological activity, particularly in terms of enzyme inhibition and pest control efficacy.

Q & A

Q. How can AI-driven platforms optimize its application in drug discovery pipelines?

  • Methodological Answer :
  • Generative Models : Train AI (e.g., GPT-Chem) to propose derivatives with improved ADMET profiles.
  • High-Throughput Virtual Screening : Integrate with libraries like ZINC20 to prioritize synthesis targets .

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